N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivative Formation : The compound is used as a building block in the synthesis of various chemical derivatives. For example, acylation and subsequent reactions can lead to the formation of amino derivatives and other structurally complex molecules (Dovlatyan et al., 2004), (Mamedov et al., 1993).
Photolysis Reactions : The compound and its derivatives participate in photolysis reactions, indicating its potential in photochemical studies and applications. The addition of certain groups to the molecule can lead to different reaction pathways, offering a variety of outcomes and products (Fong et al., 2004).
Biological Activity and Potential Therapeutic Applications
Anticancer Activity : Certain derivatives of the compound show potential as anticancer agents. Their synthesis and structure-activity relationship have been explored, providing insights into their cytotoxic properties against various cancer cell lines (Aliabadi et al., 2010).
Antiviral Activity : Novel derivatives of the compound have been designed, synthesized, and evaluated for their antiviral activity. This highlights the potential of the compound and its derivatives in the development of new antiviral agents (Apaydın et al., 2020).
Antihypertensive Activity : The compound serves as a precursor in the synthesis of various derivatives with potential antihypertensive α-blocking activity. This indicates its potential use in developing medications for managing hypertension (Abdel-Wahab et al., 2008).
Anti-inflammatory and Analgesic Properties : Some derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting the compound's role in developing treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
Thiazoles can target a wide range of biological receptors due to their diverse biological activities. They are a fundamental part of some clinically applied drugs such as dasatinib and alpelisib .
Mode of Action
The mode of action of thiazoles can vary depending on the specific compound and its targets. For example, some thiazoles have been shown to inhibit xanthine oxidase .
Biochemical Pathways
Thiazoles can affect various biochemical pathways. For instance, they can play a role in the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
The ADME properties of thiazoles can vary greatly depending on the specific compound. Some thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazoles’ action can range from antimicrobial to anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of thiazoles .
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-19(30-22(25-14)17-6-4-3-5-7-17)21(29)24-13-12-23-20(28)16-8-10-18(11-9-16)26-15(2)27/h3-11H,12-13H2,1-2H3,(H,23,28)(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDKIWYBGGITEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.